naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime
Description
Naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime is a structurally complex heterocyclic compound featuring a naphthofuran core fused with an oxime moiety linked to a trifluoromethylphenoxyethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical functional group for bioactivity .
Properties
IUPAC Name |
(E)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzo[e][1]benzofuran-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO3/c22-21(23,24)15-5-3-6-16(12-15)26-10-11-28-25-18-13-27-19-9-8-14-4-1-2-7-17(14)20(18)19/h1-9,12H,10-11,13H2/b25-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCYGNQVZHGFEJ-BWAHOGKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOCCOC2=CC=CC(=C2)C(F)(F)F)C3=C(O1)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N/OCCOC2=CC=CC(=C2)C(F)(F)F)/C3=C(O1)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Naphthofuran Core
Starting from naphthoquinone, a series of reduction and cyclization reactions are employed.
Catalysts such as palladium on carbon (Pd/C) are often used.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound can undergo oxidative cleavage, particularly at the naphthofuran core.
Reagents: potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction
The oxime group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Conditions: anhydrous and under inert atmosphere.
Substitution
The trifluoromethyl group can undergo substitution reactions, albeit less reactive.
Reagents: organolithium or Grignard reagents.
Major Products
Oxidation: : products may include naphthoic acids and derivatives.
Reduction: : typically yields amines and secondary products.
Substitution: : introduces different functional groups into the compound, altering its properties.
Scientific Research Applications
Chemistry
Catalysis: : serves as a ligand in various catalytic cycles.
Material Science: : used in the synthesis of polymers with specific electronic properties.
Biology
Biochemical Probes: : utilized in labeling and tracking molecular pathways.
Enzyme Inhibition Studies: : due to its structural similarity to biological substrates.
Medicine
Drug Development: : potential therapeutic agent in treating inflammatory conditions.
Diagnostic Tools: : incorporated in imaging techniques for disease detection.
Industry
Agrochemicals: : used in developing herbicides and pesticides.
Pharmaceutical Intermediates: : in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
Molecular Targets and Pathways
Receptor Binding: : binds to specific receptors, modulating their activity.
Enzyme Inhibition: : acts as a competitive or non-competitive inhibitor for enzymes involved in metabolic pathways.
Signal Transduction: : alters cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Core Heterocyclic Framework
- Naphtho[2,1-b]furan vs. Naphtho[2,3-c]furan : The target compound’s naphtho[2,1-b]furan core differs from naphtho[2,3-c]furan derivatives (e.g., CAS 62849-01-8) in ring fusion position, which affects π-conjugation and steric interactions .
- Oxime Substituent: The O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime group distinguishes it from simpler derivatives like ethyl 3-amino-naphtho[2,1-b]furan-2-carboxylate, which lacks the trifluoromethylphenoxyethyl chain .
Trifluoromethyl Group
- Compounds such as decahydro-7-hydroxy-3-methyl-4-(2-(5-(3-(trifluoromethyl)phenyl)-2-pyridinyl)ethenyl)naphtho(2,3-c)furan-1(3H)-one () share the trifluoromethyl group, which is known to enhance binding affinity to hydrophobic pockets in biological targets .
Pharmacological Activities
Antimicrobial Activity
- The target compound’s oxime and trifluoromethyl groups may enhance activity compared to simpler derivatives. For example: Compound 14 (): A thiazolidinone derivative showed potent antibacterial and antifungal effects, attributed to its heterocyclic moieties . Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (): Nitro and ester groups conferred moderate activity, but lacked the trifluoromethyl group’s bioenhancement .
Analgesic and Anti-inflammatory Activity
- Pyrazoline derivatives (e.g., 3d in ) exhibited maximum analgesic activity, while oxadiazoles () showed anti-inflammatory effects. The target compound’s oxime group may offer similar or improved efficacy due to its hydrogen-bonding capacity .
Data Table: Key Naphtho[2,1-b]furan Derivatives
Biological Activity
Naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological significance, including antibacterial, anticancer, anti-inflammatory, and other therapeutic properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a naphtho[2,1-b]furan backbone with a trifluoromethyl group and an oxime functional group. Its structural formula can be represented as follows:
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of naphtho[2,1-b]furan exhibit significant antibacterial properties. For instance, a study on various naphthofuran derivatives showed that certain compounds effectively inhibited the growth of common bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 64 µg/mL |
| 2 | S. aureus | 32 µg/mL |
| 3 | Pseudomonas | 16 µg/mL |
These findings suggest that modifications to the naphtho[2,1-b]furan structure can enhance antibacterial efficacy, making it a promising scaffold for developing new antibiotics .
2. Anticancer Activity
The anticancer potential of naphtho[2,1-b]furan derivatives has been investigated using various cancer cell lines. One notable study evaluated the effects of these compounds on HeLa cells (cervical cancer) and reported that specific derivatives exhibited IC50 values as low as 0.15 µg/mL.
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| A | HeLa | 0.15 ± 0.05 |
| B | MCF-7 | 0.25 ± 0.10 |
| C | A549 | 0.30 ± 0.15 |
The mechanisms of action appear to involve mitochondrial disruption and apoptosis induction in cancer cells, highlighting the compound's potential as an anticancer agent .
3. Anti-inflammatory Properties
Research has also indicated that naphtho[2,1-b]furan derivatives possess anti-inflammatory properties. In animal models, these compounds have shown significant reductions in inflammation markers and pain responses.
| Compound | Test Model | Result |
|---|---|---|
| D | Rat paw edema | Reduction by 50% at 100 mg/kg |
| E | Carrageenan test | Significant analgesic effect |
These results suggest that naphtho[2,1-b]furan derivatives could be developed into effective anti-inflammatory drugs .
Case Studies
Case Study 1: Antibacterial Evaluation
A series of synthesized naphtho[2,1-b]furan derivatives were tested against multidrug-resistant bacteria. The study found that one derivative had a significantly lower MIC compared to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that certain modifications to the naphtho[2,1-b]furan structure enhanced cytotoxicity against breast and lung cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
